

# Technical Master File: (2-Bromophenyl)methylamine

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## Compound of Interest

Compound Name: [(2-Bromophenyl)methyl]  
(propyl)amine

CAS No.: 807343-04-0

Cat. No.: B1290865

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High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

## Executive Summary

(2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-bromobenzylamine, is a bifunctional aryl halide building block critical to modern drug discovery. Unlike simple benzylamines, the ortho-bromo substituent provides a pre-installed "molecular handle" for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and intramolecular cyclization reactions.

This guide analyzes its utility in synthesizing isoindolinones, tetrahydroisoquinolines, and CFTR modulators, positioning it as a linchpin in fragment-based drug design (FBDD).

## Chemical Identity & Physical Properties[1][2][3]

Property	Data
IUPAC Name	1-(2-Bromophenyl)methanamine
CAS Number	3959-05-5 (Free base) / 5465-63-4 (HCl salt)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN
Molecular Weight	186.05 g/mol
Appearance	Clear to light yellow liquid (Free base)
Boiling Point	118–119 °C at 9 mmHg
Density	1.481 g/cm <sup>3</sup>
pKa	~8.52 (Conjugate acid)
Solubility	Soluble in MeOH, DCM, EtOAc; Insoluble in water

## Synthesis Methodologies

The synthesis of (2-Bromophenyl)methylamine requires avoiding over-alkylation (a common pitfall in direct substitution). Two primary routes are recommended based on scale and purity requirements.

### Route A: The "Oximation-Hydrogenation" Protocol (High Purity/Scale)

Best for: Multi-gram to kilogram scale where avoiding secondary amine byproducts is critical.

- Oximation: React 2-bromobenzaldehyde with hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) and NaOH in aqueous ethanol to form 2-bromobenzaldoxime.
  - Key Insight: The oxime formation is quantitative and locks the nitrogen count to one, preventing over-alkylation.
- Catalytic Hydrogenation: Reduce the oxime using H<sub>2</sub> (or ammonium formate) and a selective catalyst (e.g., Pt/C or Raney Nickel).

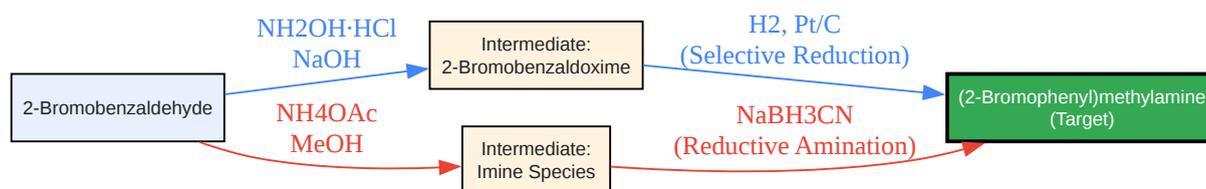
- Caution: Avoid Pd/C if possible, or strictly control conditions, to prevent hydrodehalogenation (cleaving the C-Br bond).

## Route B: Reductive Amination (Laboratory Standard)

Best for: Rapid, small-scale synthesis.

Protocol:

- Dissolve 2-bromobenzaldehyde (1.0 equiv) in MeOH.
- Add Ammonium Acetate (10.0 equiv) to generate the imine in situ.
- Add Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ , 1.5 equiv) portion-wise.
- Stir at RT for 12–24 hours.
- Workup: Acidify to pH < 2 to destroy excess hydride, wash with ether (removes non-basic impurities), basify aqueous layer to pH > 12, and extract with DCM.



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Figure 1: Comparative synthesis routes.[1] The Oxime route (Blue) offers higher chemoselectivity for the halogen retention.

## Advanced Reactivity: The "Orthogonal" Scaffold

The power of (2-Bromophenyl)methylamine lies in its ability to undergo sequential, orthogonal functionalization.

## Intramolecular Cyclization (Isoindolinone Synthesis)

A critical application is the synthesis of isoindolin-1-ones, a pharmacophore found in antipsychotics and anticancer agents.

- **Mechanism:** The amine is first acylated to form a benzamide. A Palladium catalyst ( $\text{Pd}(\text{OAc})_2$ ) then mediates an intramolecular C–H activation or Heck-type cyclization, utilizing the ortho-bromo handle to close the 5-membered ring.
- **Why it works:** The benzylamine nitrogen acts as a directing group (after acylation), positioning the metal center perfectly to activate the adjacent C-H or insert into the C-Br bond.

## DSP-4: A Neuroscience Research Tool

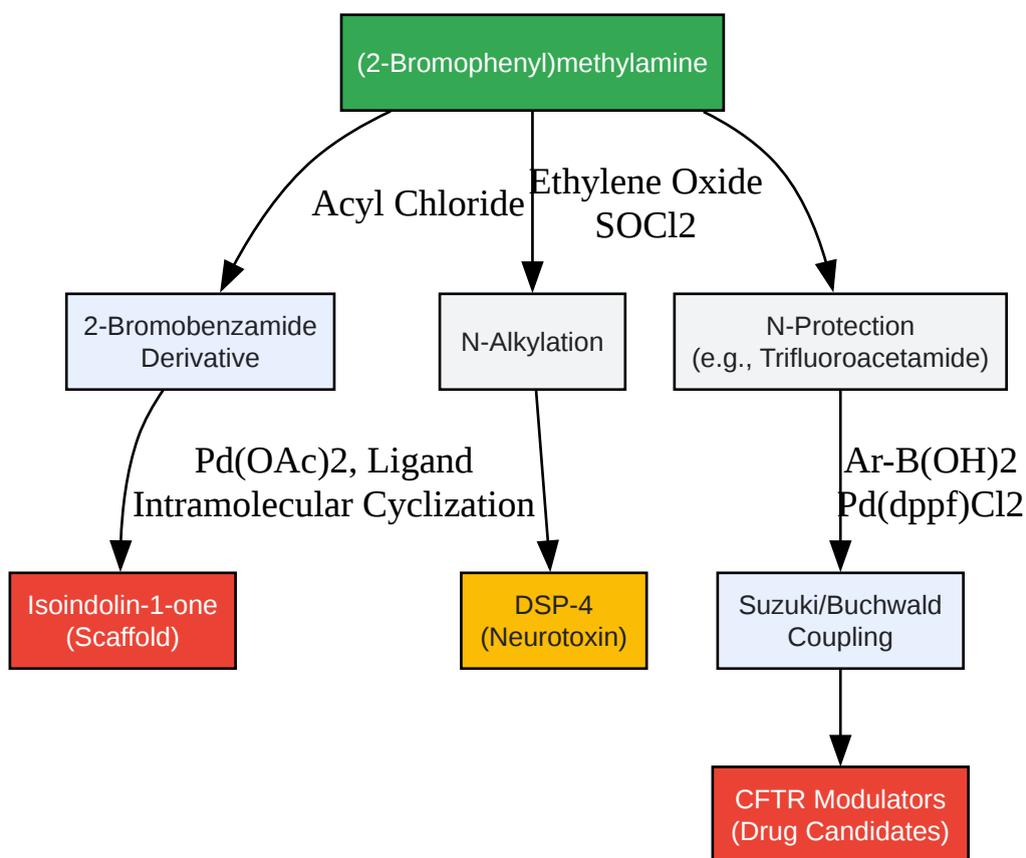
The derivative N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a potent neurotoxin used to selectively deplete norepinephrine in the central nervous system.[2]

- **Synthesis Logic:** (2-Bromophenyl)methylamine is alkylated with ethylene oxide (or 2-chloroethanol) and subsequently chlorinated. The ortho-bromo group is essential for the specific steric fit into the norepinephrine transporter (NET).

## CFTR Modulator Synthesis

Vertex Pharmaceuticals patents (e.g., EP3216787) utilize 2-bromobenzylamine as a starting material for CFTR modulators (Cystic Fibrosis treatment).

- **Workflow:** The amine reacts with ethyl trifluoroacetate to protect the nitrogen. The aryl bromide then undergoes cross-coupling (e.g., with boronic acids or stannanes) to build complex heteroaryl scaffolds before deprotection.



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Figure 2: Divergent reactivity profile showing three distinct high-value chemical spaces accessible from the parent amine.

## Handling & Safety (MSDS Highlights)

- Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).
- Storage: Air-sensitive (absorbs CO<sub>2</sub>). Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

## References

- Vertex Pharmaceuticals Inc. (2017). Intermediates for the preparation of modulators of ATP-binding cassette transporters. European Patent EP3216787B1. [Link](#)

- Ross, S. B., & Renyi, A. L. (1976). On the long-lasting inhibitory effect of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP 4) on the active uptake of noradrenaline. *Journal of Pharmacy and Pharmacology*, 28(5), 458-459. [Link](#)
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- Zhu, C., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. *RSC Advances*, 11, 26988-26991. [Link](#)
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## Sources

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